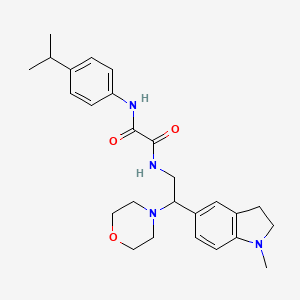

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O3/c1-18(2)19-4-7-22(8-5-19)28-26(32)25(31)27-17-24(30-12-14-33-15-13-30)20-6-9-23-21(16-20)10-11-29(23)3/h4-9,16,18,24H,10-15,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSUBYINGZNSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, with the CAS number 921924-80-3, is a compound of interest in biological research due to its potential pharmacological applications. The molecular formula is C26H34N4O3, and it has a molecular weight of 450.583 g/mol. This compound is characterized by its oxalamide structure, which is known to influence various biological activities.

The biological activity of this compound can be attributed to its structural features, including the presence of the isopropylphenyl and indolin moieties. These groups are known to interact with biological targets such as enzymes and receptors.

1. Enzyme Inhibition

Studies indicate that compounds with similar oxalamide structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, oxalamides have shown inhibitory effects on carboxylesterases, which play a role in drug metabolism and detoxification processes.

2. Anticancer Activity

Recent research has highlighted the potential anticancer properties of oxalamide derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

3. Neuroprotective Effects

The indole structure present in the compound is often associated with neuroprotective effects. Research suggests that derivatives of indoline can protect neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic application in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of similar oxalamide compounds:

Detailed Research Findings

Recent studies have employed various assays to evaluate the biological activity of oxalamides:

- Cytotoxicity Assays : Utilizing MTT assays, researchers have assessed the viability of cancer cell lines after treatment with oxalamides. Results showed that compounds similar to this compound significantly reduced cell viability.

- Enzyme Activity Assays : The inhibition of carboxylesterase was quantified using spectrophotometric methods, revealing dose-dependent responses indicative of competitive inhibition.

Scientific Research Applications

The compound 2-{4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide is a derivative of chromene and has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis methods, and case studies that highlight its efficacy in different contexts.

Anticancer Activity

Research indicates that derivatives of chromene, including this compound, exhibit significant anticancer properties. The mechanism involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Properties

The antioxidant activity of this compound is noteworthy, as it helps neutralize free radicals and reduce oxidative stress, which is implicated in various diseases.

- Research Findings : In vitro studies have shown that chromene derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Neuroprotective Effects

The compound may also play a role in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases.

- Case Study : Research has indicated that related compounds can modulate neuroinflammatory responses and protect neuronal cells from excitotoxicity .

Antimicrobial Activity

There is evidence suggesting that this compound possesses antimicrobial properties against various pathogens.

- Research Insights : Studies have reported effective inhibition of bacterial growth, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of chromene derivatives has been explored extensively.

- Findings : The compound has been shown to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders .

Table: Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1 | Condensation of chromenyl compound with amine |

| 2 | Refluxing in organic solvent (e.g., ethanol) |

| 3 | Purification via recrystallization or chromatography |

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic and Heterocyclic Groups

The following table highlights key structural differences and similarities between the target compound and its closest analogs:

Notes:

- Morpholine vs. Piperazine: Morpholine (oxygen-containing) offers moderate solubility, while piperazine (nitrogen-rich) may enhance basicity and interaction with acidic residues in biological targets .

- Functional Implications :

Comparison with Antiviral Oxalamide Derivatives

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (compound 14, ) share the oxalamide core but differ in substituents:

- Thiazole and pyrrolidine groups in compound 14 vs. indoline and morpholine in the target compound.

- Biological data for compound 14 (antiviral activity) suggest that the oxalamide scaffold supports diverse bioactivity, depending on substituent choice.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the preparation of intermediate arylthioureas (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) via refluxing in glacial acetic acid with N-arylmaleimides, as demonstrated in the synthesis of structurally related oxalamides .

- Step 2 : Optimize coupling reactions using THF as a solvent under reflux (24–48 h) to ensure high yields of oxalamide bonds. Monitor progress via TLC .

- Step 3 : Purify intermediates via recrystallization (ethanol or ethyl acetate) to remove unreacted starting materials .

- Key Considerations : Adjust stoichiometry of aryl groups and maleimides to avoid side products like stereoisomeric mixtures, which can complicate purification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Methods :

- LC-MS : Confirm molecular weight (e.g., APCI+ mode, m/z detection) with ≥95% purity thresholds .

- 1H/13C NMR : Assign signals for key groups (e.g., oxalamide NH at δ ~10.75 ppm, morpholinoethyl protons at δ ~3.36–3.43 ppm) and compare with analogous oxalamide derivatives .

- HPLC : Use reverse-phase columns (e.g., Chromolith) with UV detection to resolve stereoisomers or impurities .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical complexities in oxalamide derivatives, such as diastereomers or enantiomers?

- Methodology :

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- Crystallization : Exploit differential solubility of diastereomers in ethanol/water mixtures, as seen in imidazolidinone-based oxalamides .

- Data Contradictions : Some oxalamides (e.g., compound 14 in ) yield 1:1 stereoisomeric mixtures under standard conditions, necessitating advanced techniques like preparative HPLC .

Q. How can structure-activity relationships (SAR) be explored for this compound in enzymatic or cellular assays?

- Experimental Design :

- In Vitro Assays : Test inhibitory activity against targets (e.g., HIV entry proteins, cytochrome P450 isoforms) using fluorescence polarization or SPR-based binding assays, as seen in CD4-mimetic oxalamides .

- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes to identify critical binding residues .

- Key Challenges : Correlate physicochemical properties (e.g., logP, solubility) with bioactivity. For example, morpholinoethyl groups may enhance solubility but reduce membrane permeability .

Q. What are the common sources of variability in biological assay results for oxalamides, and how can they be mitigated?

- Troubleshooting :

- Batch Consistency : Ensure rigorous quality control via NMR and LC-MS to exclude impurities (e.g., residual acetic acid from synthesis) that may interfere with assays .

- Cellular Uptake : Use fluorescently tagged analogs to quantify intracellular concentrations, addressing discrepancies between in vitro and in vivo efficacy .

Cross-Disciplinary Applications

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for specific targets?

- Protocol :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., HIV gp120 or SCD1), focusing on hydrogen bonds between the oxalamide core and catalytic residues .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with favorable binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.